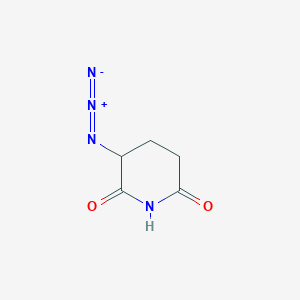
3-Azidopiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidopiperidine-2,6-dione is a heterocyclic organic compound that belongs to the class of piperidinediones It is characterized by the presence of an azido group (-N₃) attached to the piperidine ring
Analyse Biochimique
Biochemical Properties
It is known that the compound is a key intermediate in the biosynthesis of indigoidine, a microbial blue pigment . The L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form 3-Azidopiperidine-2,6-dione .
Cellular Effects
It is known that derivatives of piperidine-2,6-dione can reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels . These effects are useful for the treatment of sickle cell disease and β-thalassemia .
Molecular Mechanism
It is known that the compound is dehydrogenated by the oxidation domain and finally dimerized to yield indigoidine .
Metabolic Pathways
It is known that the compound is a key intermediate in the biosynthesis of indigoidine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopiperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of piperidine-2,6-dione with sodium azide under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the formation of the azido group.
Another method involves the use of potassium tert-butoxide as a promoter in a Michael addition followed by intramolecular nucleophilic substitution processes. This method is efficient and can be performed under solvent-free conditions, providing good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The kilo-scale synthesis can be readily achieved, making it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azidopiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 3-aminopiperidine-2,6-dione.
Substitution: Formation of various substituted piperidinediones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Azidopiperidine-2,6-dione has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Azidopiperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopiperidine-2,6-dione: A closely related compound with an amino group instead of an azido group.
Piperidine-2,6-dione: The parent compound without any substituents.
Substituted Piperidine-2,6-diones: Various derivatives with different substituents on the piperidine ring.
Uniqueness
3-Azidopiperidine-2,6-dione is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation studies.
Propriétés
IUPAC Name |
3-azidopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYBLAXLGAQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2812645.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid](/img/structure/B2812652.png)

![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2812655.png)


![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)
![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)
![1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2812663.png)
![Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B2812664.png)
